Methyl 2-pyridylacetate
Overview
Description
Methyl 2-pyridylacetate is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . . This compound is characterized by a pyridine ring attached to an acetate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-pyridylacetate can be synthesized through various methods. One common synthetic route involves the reaction of methanol with 2-pyridylacetic acid hydrochloride in the presence of chloro-trimethyl-silane (TMSCl) under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0°C to 20°C. After the reaction, the mixture is treated with sodium bicarbonate in water to neutralize the acid, and the product is extracted using dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-pyridylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces 2-pyridylacetic acid.
Reduction: Yields 2-pyridylmethanol or 2-pyridylamine.
Substitution: Forms various substituted pyridylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-pyridylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-pyridylacetate involves its interaction with various molecular targets and pathways. It can act as a ligand for metal ions, facilitating catalytic reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Pyridylacetic acid: The carboxylic acid form of Methyl 2-pyridylacetate.
Methyl phenylacetate: Similar ester structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its pyridine ring, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
methyl 2-pyridin-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKNQSHWMHCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168027 | |
Record name | Methyl 2-pyridylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1658-42-0 | |
Record name | 2-Pyridineacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1658-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-pyridylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001658420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1658-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-pyridylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-pyridylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary chemical reactions Methyl 2-pyridylacetate is known to undergo?
A1: this compound displays reactivity in various chemical transformations, including:
- Condensation Reactions: It reacts with acetylene derivatives like acetylacetylene [] and ethyl phenylpropiolate [] in the presence of proton donors or under specific conditions, leading to the formation of quinolizines and other heterocyclic compounds.
- Photolysis: Upon exposure to UV light, it undergoes photolysis, resulting in the formation of ring-deuteriated methyl anthranilate when deuterium-labeled at the 6-position []. This process involves the formation of a diradical intermediate.
- Decarboxylative Fluorination: Under catalyst-free conditions, lithium salts of 2-pyridylacetic acid derivatives, including those derived from this compound, undergo decarboxylative fluorination []. This reaction provides a synthetic route to 2-(fluoroalkyl)pyridines and 2-(difluoroalkyl)pyridines.
- Photoisomerization: When substituted at the alpha position of the acetate side chain with groups like CN, CO2Me, or phenyl rings [], this compound derivatives can undergo photoisomerization. This process leads to the formation of the corresponding substituted anilines. Notably, the position of methyl substitution on the pyridine ring significantly influences the quantum yield of this reaction.
Q2: How does the structure of this compound relate to its reactivity?
A2: The presence of both a pyridine ring and an acetate ester group in this compound dictates its reactivity:
Q3: Are there any known applications of this compound in synthetic chemistry?
A3: this compound serves as a versatile building block in organic synthesis, primarily for constructing:
- Substituted Pyridines: The decarboxylative fluorination reaction [] provides access to various 2-(fluoroalkyl)pyridine and 2-(difluoroalkyl)pyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.
- Quinolizines: Its condensation reactions with acetylenic esters [, ] offer a convenient route to synthesize diversely substituted quinolizines, a class of nitrogen-containing heterocycles with potential biological activities.
- Anilines: The photoisomerization of appropriately substituted this compound derivatives [] provides an alternative method for preparing ortho-substituted anilines, important building blocks for various organic compounds.
Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A4: Several analytical methods are used to characterize this compound and its reaction products:
- NMR Spectroscopy: NMR is instrumental in determining the structures of the products formed in reactions involving this compound. For instance, it was used to analyze the deuterium labeling patterns in the photolysis products of deuterium-labeled this compound [] and elucidate the structures of quinolizines formed in condensation reactions [].
- Spectrophotometry: This technique can be employed to quantify this compound and its metabolites, as demonstrated by its use in determining the amount of 2-pyridylacetic acid, a metabolite, in the urine of dogs after oral administration of betahistine [].
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